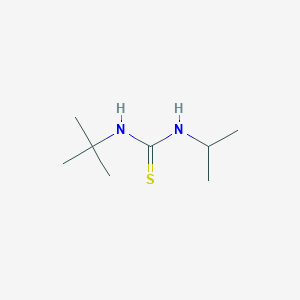

N-T-Butyl-N'-Isopropylthiourea

描述

N-T-Butyl-N’-Isopropylthiourea is an organic compound with the chemical formula C8H18N2S. It is a white crystalline solid that is insoluble in aromatic hydrocarbons such as benzene and toluene but soluble in organic solvents like acetone, chloroform, and dimethylformamide . This compound is primarily used as an intermediate in the synthesis of insecticides, particularly thiazide .

准备方法

Synthetic Routes and Reaction Conditions

N-T-Butyl-N’-Isopropylthiourea is synthesized by reacting tert-butyl isothiocyanate with isopropylamine . The reaction typically involves the following steps:

- Isopropylamine and toluene are vacuum pumped into a reaction kettle.

- Tert-butyl isothiocyanate is added dropwise while stirring at a temperature of 10-25°C.

- The dropwise addition is completed within 1-2 hours.

- The mixture is then stirred for an additional 2-4 hours to ensure complete reaction.

- The reaction mixture is centrifuged, and the filtrate is recovered.

- The filter cake is dried to obtain solid N-T-Butyl-N’-Isopropylthiourea .

Industrial Production Methods

The industrial production of N-T-Butyl-N’-Isopropylthiourea follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of vacuum pumps and controlled temperature conditions are crucial for the efficient production of this compound .

化学反应分析

Types of Reactions

N-T-Butyl-N’-Isopropylthiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thioureas depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

- Antiviral Activity : Recent studies have indicated that nitrogen-containing compounds similar to N-T-Butyl-N'-Isopropylthiourea exhibit significant antiviral properties. For instance, compounds designed to inhibit the NS3/NS4A protease of the hepatitis C virus have shown promise in preclinical trials . The structural similarities suggest potential for this compound in developing new antiviral agents.

- Antimicrobial Properties : Research has demonstrated that thiourea derivatives can possess antimicrobial activity against various pathogens. For example, certain nitrogen-containing heterocycles have been synthesized and tested for their efficacy against Mycobacterium tuberculosis, showing promising results .

- Drug Development : The compound serves as a building block for synthesizing novel drug candidates with enhanced pharmacological profiles. Its ability to form hydrogen bonds makes it suitable for creating more effective therapeutic agents targeting various diseases .

Agricultural Applications

- Pesticide Development : this compound has been utilized in the synthesis of pesticides like Buprofezin, which is effective against planthoppers and other agricultural pests . The compound's stability and efficacy make it a valuable component in pest management strategies.

- Fungicides : Similar derivatives have been explored for their fungicidal properties, contributing to the development of safer agricultural practices by reducing reliance on more toxic chemicals .

Chemical Synthesis Applications

- Catalyst Role : this compound acts as a catalyst in various organic reactions, enhancing reaction rates and yields. Its ability to stabilize intermediates makes it an essential reagent in synthetic chemistry .

- Intermediate in Synthesis : The compound can be used as an intermediate in the synthesis of other complex molecules, facilitating the development of new materials and chemicals with desirable properties .

Case Studies

作用机制

The mechanism of action of N-T-Butyl-N’-Isopropylthiourea involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of insecticides, it likely affects the nervous system of insects, leading to their death. The exact molecular targets and pathways are still under investigation .

相似化合物的比较

Similar Compounds

- N-Methyl-N’-Isopropylthiourea

- N-Ethyl-N’-Isopropylthiourea

- N-Butyl-N’-Isopropylthiourea

Uniqueness

N-T-Butyl-N’-Isopropylthiourea is unique due to its specific structure, which imparts distinct physical and chemical properties. Its solubility in organic solvents and insolubility in aromatic hydrocarbons make it suitable for specific applications in organic synthesis and industrial production .

生物活性

N-T-Butyl-N'-Isopropylthiourea (BITU), with the CAS number 52599-24-3, is a compound that has garnered interest due to its potential biological activities and applications in various fields, particularly in agriculture as an intermediate for insecticides. This article synthesizes available research findings, safety data, and case studies regarding the biological activity of BITU.

- Molecular Formula : C₈H₁₈N₂S

- Molecular Weight : 174.31 g/mol

- Melting Point : 150–152 °C

- Solubility : Soluble in organic solvents like acetone and chloroform, but insoluble in aromatic hydrocarbons .

Biological Activity

BITU has been primarily studied for its role as an intermediate in the synthesis of thiazide insecticides. Its biological activity is linked to its chemical structure, particularly the presence of the thiourea moiety, which is known to exhibit various biological effects.

Toxicological Profile

The compound is classified under several toxicological categories:

- Acute Toxicity (Oral) : Category 4

- Skin Corrosion/Irritation : Category 2

- Serious Eye Damage/Eye Irritation : Category 2A

- Skin Sensitization : Category 1

- Chronic Aquatic Toxicity : Category 3 .

These classifications indicate that while BITU can be hazardous, its effects are dose-dependent and vary based on exposure routes.

Case Studies and Research Findings

-

Insecticidal Activity :

BITU has been evaluated as an intermediate for thiazide insecticides. Studies have demonstrated that thiourea derivatives can exhibit significant insecticidal properties against various pests, indicating that BITU could contribute to the effectiveness of these compounds in agricultural applications . -

Cellular Studies :

While specific cellular studies on BITU are scarce, related thiourea compounds have shown cytotoxic effects in cancer cell lines. For example, certain thioureas have been reported to induce apoptosis in human cancer cells, suggesting that BITU may also possess anticancer properties worth investigating further . -

Environmental Impact :

The aquatic toxicity classification of BITU raises concerns about its environmental impact when used as an agricultural chemical. Studies assessing the degradation of thiourea derivatives in aquatic environments could provide insights into the ecological risks associated with BITU .

Summary of Biological Activities

属性

IUPAC Name |

1-tert-butyl-3-propan-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2S/c1-6(2)9-7(11)10-8(3,4)5/h6H,1-5H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZGKJJRHXYLRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508878 | |

| Record name | N-tert-Butyl-N'-propan-2-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52599-24-3 | |

| Record name | N-tert-Butyl-N'-propan-2-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。